molecular formula C17H16ClN7O2S B2969901 7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione CAS No. 797775-51-0

7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2969901
CAS RN: 797775-51-0
M. Wt: 417.87
InChI Key: DSRBZQSBSYMYMG-UHFFFAOYSA-N
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Description

This compound is a unique heterocyclic compound that contains a 1,2,4-triazole scaffold . 1,2,4-Triazole-containing scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are known to have N–C–S linkage in the skeleton . The position of the nitrogen atom in the five-membered ring leads to two possible isomers of triazole, namely, 1,2,3 and 1,2,4-triazoles .

Scientific Research Applications

Psychotropic Activity and Serotonin Receptor Affinity

A study has shown that derivatives similar to the chemical compound , particularly those within the purine-2,6-dione family, have been evaluated for their affinity and selectivity profile towards serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. The research aimed at discovering compounds with potential psychotropic activity, including anxiolytic and antidepressant effects. Selected compounds displayed significant antidepressant-like effects and anxiolytic-like activity in various tests, suggesting their utility in designing new ligands for 5-HT receptors with potential application in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Neurodegenerative Disease Applications

Another study explored the design of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases. These compounds were evaluated for their ability to act as adenosine receptor antagonists and monoamine oxidase inhibitors. The research identified several potent compounds that could serve as potential therapeutics for symptomatic and disease-modifying treatments of neurodegenerative conditions, emphasizing the role of such chemicals in developing new treatment strategies (Brunschweiger et al., 2014).

Growth Regulatory Activity

Derivatives of 1H-[1,2,4]triazoles, including compounds structurally related to the query chemical, have been synthesized and investigated for their plant growth regulatory activities. This indicates the potential application of such compounds in agriculture, particularly in developing new growth stimulators or regulators for various crops (Eliazyan et al., 2011).

Anticancer Activity

Research into the synthesis of new derivatives, including purine-diones and pyridopyrimidine-diones, has demonstrated anticancer activity. The study designed and synthesized analogs aiming to explore their efficacy against cancer cell lines, suggesting that such chemical structures could contribute to developing novel anticancer agents (Hayallah, 2017).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7O2S/c1-22-9-19-21-16(22)28-15-20-13-12(14(26)24(3)17(27)23(13)2)25(15)8-10-6-4-5-7-11(10)18/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRBZQSBSYMYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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